molecular formula C13H15NO4S B12573262 Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate CAS No. 191215-76-6

Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate

Cat. No.: B12573262
CAS No.: 191215-76-6
M. Wt: 281.33 g/mol
InChI Key: APKXEPNOMLHZAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a sulfonamide group attached to a pent-4-ynoate moiety, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine, followed by esterification with methyl pent-4-ynoate. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The pent-4-ynoate moiety may also participate in covalent bonding with target molecules, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]butanoate
  • Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]propanoate

Uniqueness

Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate is unique due to its pent-4-ynoate moiety, which imparts distinct reactivity and properties compared to similar compounds. This structural feature allows it to participate in specific reactions that other compounds may not undergo .

Biological Activity

Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate is a compound with significant biological activity, characterized by its sulfonamide group and pent-4-ynoate moiety. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Molecular Characteristics:

PropertyValue
CAS Number 191215-76-6
Molecular Formula C13H15NO4S
Molecular Weight 281.33 g/mol
IUPAC Name methyl 2-[(4-methylphenyl)sulfonylamino]pent-4-ynoate
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(CC#C)C(=O)OC

The compound's structure allows it to engage in various chemical reactions, enhancing its versatility in biological applications.

The mechanism of action for this compound primarily involves:

  • Enzyme Inhibition: The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their catalytic activity.
  • Covalent Bonding: The pent-4-ynoate moiety may participate in covalent bonding with specific molecular targets, leading to biological effects such as modulation of enzyme activity or protein interactions.

Antimicrobial Properties

Research has demonstrated that compounds with similar sulfonamide structures exhibit antimicrobial activity. For instance, studies on related sulfonamide derivatives have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties.

A study synthesized several Schiff bases from 4-methylbenzenesulfonyl chloride and evaluated their antibacterial activity, confirming that such derivatives can inhibit bacterial growth effectively .

Case Studies and Research Findings

  • Antibacterial Activity: A study focused on the synthesis and biological evaluation of sulfonamide derivatives reported significant antibacterial effects against both Gram-positive and Gram-negative bacteria . This finding suggests potential applications for this compound in treating bacterial infections.
  • Enzyme Interaction Studies: Research involving sulfonamide compounds has shown that they can inhibit specific enzymes crucial for bacterial metabolism, leading to decreased survival rates of pathogenic organisms. Further studies are needed to quantify the inhibitory effects of this compound on target enzymes.
  • Potential in Cancer Therapy: The unique structural features of this compound may also allow it to interact with cancer-related pathways. Investigations into similar compounds have revealed potential cytotoxic effects against cancer cell lines, indicating a need for further exploration into the anticancer properties of this compound.

Properties

CAS No.

191215-76-6

Molecular Formula

C13H15NO4S

Molecular Weight

281.33 g/mol

IUPAC Name

methyl 2-[(4-methylphenyl)sulfonylamino]pent-4-ynoate

InChI

InChI=1S/C13H15NO4S/c1-4-5-12(13(15)18-3)14-19(16,17)11-8-6-10(2)7-9-11/h1,6-9,12,14H,5H2,2-3H3

InChI Key

APKXEPNOMLHZAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC#C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.